molecular formula C8H6F2N2 B14850479 2-(Difluoromethyl)pyridine-4-acetonitrile

2-(Difluoromethyl)pyridine-4-acetonitrile

Cat. No.: B14850479
M. Wt: 168.14 g/mol
InChI Key: IHWMRQVNGXHHAU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridine-4-acetonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an acetonitrile group. The unique structural features of this compound make it a valuable compound for various applications in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the transition metal-free difluoromethylation using ethyl bromodifluoroacetate as the fluorine source . The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)pyridine-4-acetonitrile may involve large-scale difluoromethylation processes that utilize readily available reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include difluoromethylated pyridine derivatives, primary amines, and substituted pyridines, depending on the type of reaction and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, thereby inhibiting biofilm formation and reducing virulence . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)pyridine-4-acetonitrile stands out due to its specific combination of the difluoromethyl and acetonitrile groups, which confer unique physicochemical properties. These properties include enhanced lipophilicity, bioavailability, and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

2-[2-(difluoromethyl)pyridin-4-yl]acetonitrile

InChI

InChI=1S/C8H6F2N2/c9-8(10)7-5-6(1-3-11)2-4-12-7/h2,4-5,8H,1H2

InChI Key

IHWMRQVNGXHHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC#N)C(F)F

Origin of Product

United States

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